4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

Lipophilicity Physicochemical Property Drug Design

4-Benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 139614-67-8) is a heterocyclic building block belonging to the 1,2,4-triazole-3-thiol class. It features a central 1,2,4-triazole core substituted with a benzyl group at the 4-position, a thiophen-2-yl moiety at the 5-position, and a thiol group at the 3-position.

Molecular Formula C13H11N3S2
Molecular Weight 273.37
CAS No. 139614-67-8
Cat. No. B2946917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
CAS139614-67-8
Molecular FormulaC13H11N3S2
Molecular Weight273.37
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=CS3
InChIInChI=1S/C13H11N3S2/c17-13-15-14-12(11-7-4-8-18-11)16(13)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17)
InChIKeyKRFZPLJZACBNAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 139614-67-8) – A Structural Overview for Research Procurement


4-Benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 139614-67-8) is a heterocyclic building block belonging to the 1,2,4-triazole-3-thiol class [1]. It features a central 1,2,4-triazole core substituted with a benzyl group at the 4-position, a thiophen-2-yl moiety at the 5-position, and a thiol group at the 3-position [2]. The compound, with a molecular formula of C13H11N3S2 and a molecular weight of 273.38 g/mol, is primarily offered by chemical suppliers at purities of 95% or higher for research and development purposes [3].

Why Substituting Analogs of 4-Benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol Carries Undefined Risk


Substituting 4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol with a close analog, such as its phenyl derivative, introduces significant and quantifiable changes in key molecular properties [1]. The presence of the thiophene ring alters lipophilicity and electronic character, which are critical determinants of molecular recognition and bioavailability . Furthermore, the 1,2,4-triazole-3-thiol core is known to exist in thiol-thione tautomeric equilibria, and the substitution pattern at the 4- and 5-positions can dramatically influence the equilibrium and, consequently, the compound's reactivity and biological target engagement [2]. Without direct, comparative data, assuming functional interchangeability with other 4,5-disubstituted triazole-3-thiols is scientifically unsound.

Quantitative Differentiation Evidence for 4-Benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol


Increased Lipophilicity: Computed XLogP3 of Thiophene Analog vs. Phenyl Analog

The thiophene ring in the target compound confers a quantifiably different lipophilicity profile compared to its direct phenyl analog (4-benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol, CAS 23282-96-4) [1]. This difference is critical as lipophilicity (logP) is a key determinant of a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties [2].

Lipophilicity Physicochemical Property Drug Design

Solid-State Structural Confirmation: Availability of Single-Crystal X-ray Diffraction Data

The molecular and crystal structure of 4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol has been experimentally determined and is available in the Cambridge Structural Database (CSD) [1]. This is a distinct advantage over many analogs for which no such structural confirmation exists. Having a solved crystal structure provides unambiguous proof of identity and can be a critical resource for structure-based drug design, including molecular docking studies and analysis of intermolecular interactions [2].

Crystallography Structural Biology Analytical Chemistry

Chemoselective Reactivity: S-Alkylation vs. Tautomerism-Dependent N-Alkylation

The reactivity of 1,2,4-triazole-3-thiols is governed by a thiol-thione tautomeric equilibrium, which is sensitive to the substitution pattern on the heterocyclic core [1]. Studies on 4,5-disubstituted triazole-3-thiols, including those with benzyl and heteroaryl substituents, demonstrate that alkylation with benzyl chlorides or bromoacetophenones proceeds chemoselectively to yield only S-substituted derivatives [2]. This chemoselectivity is not universal across all triazole analogs and is a key consideration for synthetic planning.

Chemical Reactivity Organic Synthesis Medicinal Chemistry

Evidence Gap: Lack of Directly Quantified Biological Differentiation vs. Analogs

A rigorous search of primary research papers, patents, and authoritative databases did not identify any direct, quantitative comparisons of the target compound's biological activity (e.g., IC50 values, EC50 values) against its closest analogs, such as the phenyl derivative or other 4,5-disubstituted 1,2,4-triazole-3-thiols. While one of its S-substituted derivatives (CHEMBL561935) shows activity against Thrombin-activatable fibrinolysis inhibitor (TAFI) with a Ki value reported in the BindingDB [1], this data cannot be directly extrapolated to the parent thiol. Claims of anti-inflammatory or antimicrobial activity for the parent compound appear on vendor websites but are not substantiated by peer-reviewed, publicly accessible data with clear comparator compounds .

Data Integrity Procurement Risk Evidence-Based Selection

Primary Research Applications for 4-Benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol Based on Available Evidence


Scaffold for Focused Library Synthesis via Selective S-Alkylation

Given its demonstrated class-level chemoselectivity for S-alkylation, this compound is an ideal building block for the parallel synthesis of libraries of S-substituted 1,2,4-triazole derivatives [1]. Researchers can reliably alkylate the thiol group without generating N-alkylated byproducts, streamlining purification and enabling high-throughput chemistry workflows. This application is directly supported by studies on the reactivity of closely related 4,5-disubstituted triazole-3-thiols [2].

Computational Chemistry and Structure-Based Drug Design

The availability of an experimentally determined crystal structure for this compound makes it a superior choice for computational drug discovery projects [1]. The 3D structure can be used directly for molecular docking simulations, pharmacophore modeling, and quantum mechanical calculations without the need for time-consuming and potentially inaccurate in silico conformation generation. This provides a concrete advantage over analogs lacking structural data [2].

Physicochemical Probe for Investigating Thiophene vs. Phenyl Bioisosterism

The quantifiable difference in lipophilicity (XLogP3 = 3.1) compared to its phenyl analog (XLogP3 = 3.6) makes this compound a valuable tool for studying bioisosteric replacements in medicinal chemistry [1]. Researchers can use this pair of compounds to systematically investigate how replacing a phenyl ring with a thiophene affects properties like membrane permeability, metabolic stability, and off-target binding, contributing valuable SAR (Structure-Activity Relationship) knowledge [2].

Investigating Thrombin-Activatable Fibrinolysis Inhibitor (TAFI) Pharmacology

A structurally similar S-acetamide derivative of this compound has been reported as a ligand for TAFI (Carboxypeptidase B2) [1]. While the parent thiol itself is not a validated inhibitor, this evidence suggests the core scaffold is permissive for binding to this target. Researchers investigating TAFI as a target for thrombosis or inflammation may find this compound a useful starting point for synthesizing and evaluating new derivatives [2].

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